molecular formula C15H15F2N B13151881 [(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine

[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine

Cat. No.: B13151881
M. Wt: 247.28 g/mol
InChI Key: IFYWOMOXAXSHAX-UHFFFAOYSA-N
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Description

[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine is an organic compound that features two fluorinated phenyl groups attached to a central amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine typically involves the reaction of 3-fluoro-4-methylbenzyl chloride with 3-fluorobenzylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or carbonyl derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro or carbonyl compounds, while reduction can produce various amines.

Scientific Research Applications

[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms on the phenyl rings can enhance binding affinity and selectivity towards specific targets. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • [(3-Fluorophenyl)methyl][(4-methylphenyl)methyl]amine
  • [(3-Fluoro-4-methylphenyl)methyl][(3-methylphenyl)methyl]amine
  • 3-Fluoro-4-methylphenyl isocyanate

Uniqueness

[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine is unique due to the presence of two fluorinated phenyl groups, which can significantly influence its chemical reactivity and biological activity. The specific positioning of the fluorine atoms and methyl groups can also affect the compound’s physical properties and interactions with other molecules.

Properties

Molecular Formula

C15H15F2N

Molecular Weight

247.28 g/mol

IUPAC Name

N-[(3-fluoro-4-methylphenyl)methyl]-1-(3-fluorophenyl)methanamine

InChI

InChI=1S/C15H15F2N/c1-11-5-6-13(8-15(11)17)10-18-9-12-3-2-4-14(16)7-12/h2-8,18H,9-10H2,1H3

InChI Key

IFYWOMOXAXSHAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNCC2=CC(=CC=C2)F)F

Origin of Product

United States

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